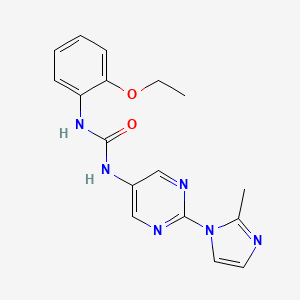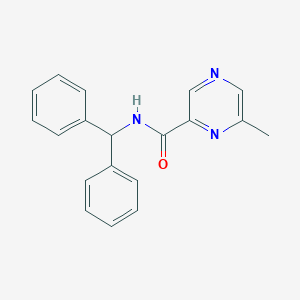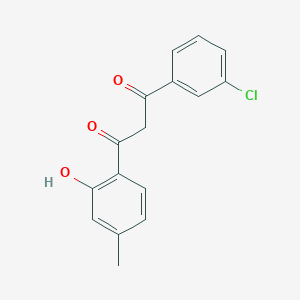
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, commonly referred to as CMP, is an organic compound with a wide range of applications in synthetic chemistry, materials science, and pharmaceuticals. CMP has been used in the synthesis of a variety of heterocyclic compounds, polymers, and other materials. In addition, CMP has been used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of certain drugs.
Aplicaciones Científicas De Investigación
Synthesis and Fluorescent Properties
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been used in the synthesis of new Europium(III) complexes. These complexes exhibit characteristic emissions of europium ions, indicating effective energy transfer from the ligands to the europium ions. This has implications for the development of materials with specific fluorescent properties (Ma Kunpen, 2015).
Structural and Property Analysis
This compound also plays a role in the study of β-diketone interactions. The structural and property analyses of similar β-diketones provide valuable insights into their conformations and characteristics, which are essential for understanding the chemical behavior of related compounds (J. Emsley, N. Freeman, M. Hursthouse, P. Bates, 1987).
Development of Anticancer Agents
In the field of anticancer research, 1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione derivatives have been studied through in silico molecular docking analyses. This research aims at discovering new anticancer agents, with specific compounds showing high affinity for the active sites of enzyme cytochrome P450 reductase (Javed Sheikh, H. Juneja, V. Ingle, 2010).
Antibacterial Properties
Research into the antibacterial properties of derivatives of this compound has shown some of them to be highly active against bacteria like S. aureus and E. coli. This highlights the potential use of these compounds in developing new antibacterial agents (H. C. Mutreja, G. Saharia, H. Sharma, 1980).
Supramolecular Structures
The study of supramolecular structures of derivatives of 1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione contributes to our understanding of hydrogen bonding and molecular interactions. This research can have implications in the development of materials and understanding of chemical processes at the molecular level (J. N. Low, J. Cobo, M. Nogueras, Adolfo Sánchez, B. Insuasty, H. Torres, 2002).
Tautomerism and Acid-Base Properties
The compound's derivatives have been studied for their tautomeric and acid-base properties, providing insights into their structural and chemical behaviors. This research is crucial for understanding the reactivity and stability of these compounds in various chemical environments (K. Mahmudov, R. A. Rahimov, M. B. Babanly, Parvin Q. Hasanov, F. Pashaev, A. Gasanov, M. N. Kopylovich, A. Pombeiro, 2011).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSQILRYYDFYLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2409511.png)
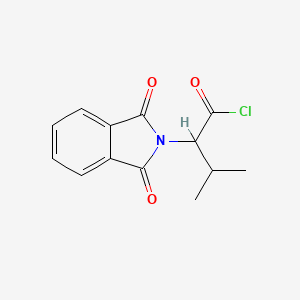
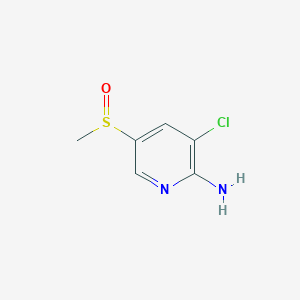
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)
![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2409523.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)
![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)
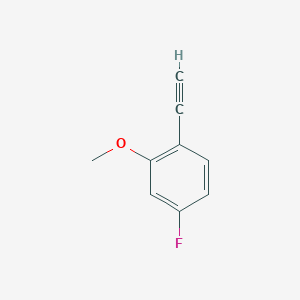
![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)
